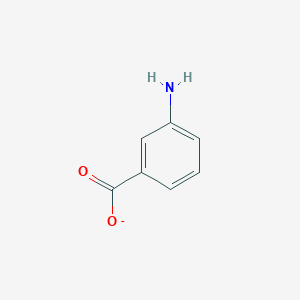

3-Aminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

2906-33-4 |

|---|---|

Molecular Formula |

C7H6NO2- |

Molecular Weight |

136.13 g/mol |

IUPAC Name |

3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

InChI Key |

XFDUHJPVQKIXHO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

3-aminobenzoate chemical structure and properties

An In-depth Technical Guide to 3-Aminobenzoate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, reactivity, and its applications, particularly within the realm of drug development. Detailed experimental protocols and visualizations of key biological pathways are included to support research and development efforts.

This compound refers to the conjugate base of 3-aminobenzoic acid. This guide will cover the parent acid and its common ester derivatives, which are of significant interest in research and industry. 3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an aromatic organic compound featuring both an amino group and a carboxylic acid group.

Chemical Structure

The chemical structure of 3-aminobenzoic acid consists of a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) at positions 1 and 3, respectively.

Physicochemical Data

The key physicochemical properties of 3-aminobenzoic acid and its common methyl and ethyl esters are summarized in the table below for easy comparison.

| Property | 3-Aminobenzoic Acid | Methyl this compound | Ethyl this compound |

| CAS Number | 99-05-8 | 4518-10-9 | 582-33-2 |

| Molecular Formula | C₇H₇NO₂ | C₈H₉NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 137.14 g/mol | 151.16 g/mol | 165.19 g/mol |

| Appearance | White to off-white crystalline powder | Light beige to brown crystalline powder[1] | Oily liquid, clear yellow to light brown |

| Melting Point | 178-180 °C | 49-57 °C[2] | 27-30 °C |

| Boiling Point | Decomposes | 170 °C at 20 mmHg[2] | 172-175 °C at 13 mmHg |

| Density | 1.51 g/cm³ | 1.232 g/cm³[3] | 1.107 g/mL at 25 °C |

| pKa (carboxyl group) | 3.07[2][4] | - | 3.50 (Predicted) |

| pKa (amino group) | 4.79[2][4] | - | - |

| Solubility in Water | Slightly soluble (~5.9 g/L at 15 °C)[5] | Slightly soluble (0.1-1%)[3] | Slightly soluble |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, ether[2] | Soluble in common organic solvents | Soluble in alcohol and ether |

Synthesis and Reactivity

Synthesis

3-Aminobenzoic Acid: The most common laboratory and industrial synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[5]

-

Experimental Workflow: Synthesis of 3-Aminobenzoic Acid

Caption: A generalized workflow for the synthesis and purification of 3-aminobenzoic acid.

This compound Esters: These are typically synthesized via Fischer esterification of 3-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.[6]

Reactivity

3-Aminobenzoic acid and its esters are bifunctional compounds, exhibiting reactivity at both the amino and carboxylic acid/ester groups.

-

Amino Group: Undergoes reactions such as diazotization, acylation, and alkylation.

-

Carboxylic Acid/Ester Group: The carboxylic acid can be converted to esters (esterification) or acid chlorides. The ester group can undergo hydrolysis and transesterification.

Applications in Drug Development and Biological Activity

This compound and its derivatives are valuable building blocks in medicinal chemistry and have shown diverse biological activities.

Role in Enhancing Intestinal Barrier Integrity

Recent studies have highlighted the potential of 3-aminobenzoic acid in the management of ulcerative colitis (UC). It has been shown to enhance intestinal barrier integrity by upregulating the expression of tight junction proteins.[7]

-

Signaling Pathway: 3-ABA and Tight Junction Regulation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to meta-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of meta-aminobenzoic acid (m-ABA), also known as 3-aminobenzoic acid. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role in biological systems.

CAS Number: 99-05-8[1][2][3][4][5]

Physicochemical Properties

Meta-aminobenzoic acid is an organic compound with the molecular formula C₇H₇NO₂.[6] It presents as a white solid, though commercial samples may appear colored.[6] Its solubility is limited in water but notable in acetone, boiling water, and hot alcohol.[6] The structure consists of a benzene ring substituted with an amino group and a carboxylic acid.[6]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][6] |

| Molar Mass | 137.14 g/mol | [1][6] |

| Appearance | White solid | [6] |

| Density | 1.51 g/cm³ | [6] |

| Melting Point | 178 to 180 °C (352 to 356 °F; 451 to 453 K) | [6] |

| Acidity (pKa) | 3.07 (carboxyl; H₂O); 4.79 (amino; H₂O) | [6] |

| Solubility in Water | 5.9 g/L (15 ºC) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of meta-aminobenzoic acid and its derivatives are crucial for research and development. Below are protocols for its preparation.

1. Synthesis from 3-Nitrobenzoic Acid

A common laboratory-scale synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[3][6]

-

Reaction Workflow

Workflow for the reduction of 3-nitrobenzoic acid.

2. Green Synthesis from 3-Nitrobenzaldehyde in Subcritical Water

A sustainable approach for producing 3-aminobenzoic acid utilizes a one-pot reaction in the presence of a carbonaceous bio-based material.[7]

-

Materials and Reagents:

-

3-nitrobenzaldehyde

-

NORIT GAC 12-40 (activated carbon)

-

Deionized water (Millipore Milli-Q grade)

-

Ethyl acetate

-

Batch reactor (100 mL) with heating collar and temperature probe

-

-

Procedure:

-

The batch reactor is charged with 55 mL of water, 1.23 g (30 mmol) of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.[7]

-

The autoclave is sealed and heated to 300 °C, reaching a pressure of 90 bar, for a duration of 2 to 6 hours.[7] The temperature is monitored using an internal probe.

-

Following the reaction, the autoclave is cooled to 40 °C.[7]

-

The aqueous phase is then diluted with 100 mL of ethyl acetate and stirred magnetically at 500 rpm for extraction.[7]

-

The yield of 3-aminobenzoic acid is optimized by adjusting reaction time and temperature, with optimal yields observed at 300 °C for 6 hours.[7] This process involves the reduction of the nitro group and the oxidation of the formyl group.[7]

-

Biological Significance and Pathways

While its isomer, para-aminobenzoic acid (PABA), is well-known as a precursor in the bacterial synthesis of folic acid, meta-aminobenzoic acid and other derivatives also exhibit significant biological interactions.[8][9] Recent studies have explored the role of aminobenzoic acid derivatives in obstructing the catalytic center of the ribosome.[10]

Interaction with the Ribosomal Peptidyl Transferase Center (PTC)

Studies have shown that when meta-aminobenzoic acid (mABZ) is acylated to the 3'-amino-tRNA, it can occupy the A-site of the ribosomal PTC.[10] This binding, however, hinders the necessary conformational changes, known as induced fit, that are required for peptide bond formation.[10]

-

Logical Relationship in Ribosomal Inhibition

Inhibition of ribosomal induced fit by m-aminobenzoic acid.

The rigid aromatic structure of meta-aminobenzoic acid sterically blocks the induced fit mechanism within the A- and P-sites, which is essential for the proper positioning of aminoacyl-tRNAs for catalysis.[10] This provides a basis for exploring aminobenzoic acid derivatives as potential antimicrobial agents that target protein synthesis.

References

- 1. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]

- 3. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for m-Aminobenzoic acid (HMDB0001891) [hmdb.ca]

- 5. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-Aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-aminobenzoate, also known as 3-aminobenzoic acid or m-aminobenzoic acid (m-ABA), in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative solubility data for this compound in a range of organic solvents.

Table 1: Solubility of 3-Aminobenzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Reference |

| Acetone | 11.3 | 7.87 | |

| Benzene | 25 | 0.014 | |

| Benzene | 30 | 0.35 | |

| Benzene | 40 | 0.7 | |

| Chloroform | 12 | 0.047 | |

| Ethanol (95%) | 12.5 | 3.69 | |

| Iodoethane | 0 | 0.01 | |

| Methanol | 10.5 | 5.06 |

Table 2: Mole Fraction Solubility (x₁) of 3-Aminobenzoic Acid in Select Solvents at Various Temperatures (K) [1]

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | 1-Propanol (x₁) | 2-Propanol (x₁) | 1-Butanol (x₁) |

| 283.15 | 0.02893 | 0.02115 | 0.01732 | 0.01813 | 0.01487 |

| 288.15 | 0.03318 | 0.02436 | 0.01994 | 0.02091 | 0.01712 |

| 293.15 | 0.03798 | 0.02798 | 0.02291 | 0.02409 | 0.01968 |

| 298.15 | 0.04341 | 0.03206 | 0.02629 | 0.02772 | 0.02261 |

| 303.15 | 0.04951 | 0.03665 | 0.03011 | 0.03184 | 0.02595 |

| 308.15 | 0.05636 | 0.04181 | 0.03443 | 0.03652 | 0.02974 |

| 313.15 | 0.06401 | 0.04761 | 0.03931 | 0.04181 | 0.03405 |

| 318.15 | 0.07255 | 0.05411 | 0.04481 | 0.04779 | 0.03893 |

| 323.15 | 0.08206 | 0.06141 | 0.05099 | 0.05453 | 0.04446 |

| Temperature (K) | Isobutyl Alcohol (x₁) | Acetonitrile (x₁) | Acetone (x₁) | Methyl Acetate (x₁) | Isopropyl Acetate (x₁) | 1,4-Dioxane (x₁) |

| 283.15 | 0.01298 | 0.00398 | 0.03512 | 0.01897 | 0.00989 | 0.04112 |

| 288.15 | 0.01493 | 0.00459 | 0.04018 | 0.02171 | 0.01133 | 0.04698 |

| 293.15 | 0.01716 | 0.00529 | 0.04589 | 0.02481 | 0.01297 | 0.05359 |

| 298.15 | 0.01972 | 0.00611 | 0.05233 | 0.02834 | 0.01483 | 0.06103 |

| 303.15 | 0.02266 | 0.00705 | 0.05959 | 0.03234 | 0.01695 | 0.06938 |

| 308.15 | 0.02603 | 0.00814 | 0.06775 | 0.03689 | 0.01937 | 0.07873 |

| 313.15 | 0.02988 | 0.00939 | 0.07692 | 0.04205 | 0.02213 | 0.08918 |

| 318.15 | 0.03429 | 0.01083 | 0.08719 | 0.04789 | 0.02528 | 0.10082 |

| 323.15 | 0.03933 | 0.01248 | 0.09867 | 0.05449 | 0.02888 | 0.11376 |

Qualitative Solubility:

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. Below are detailed protocols for commonly employed methods.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent to be tested.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method such as UV/Vis spectrophotometry or HPLC.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired organic solvent using the shake-flask method as described above.

-

Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or on a steam bath. Avoid boiling to prevent spattering of the solute.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (melting point is approximately 174-179 °C) until a constant weight is achieved.

-

Weighing: Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume of solvent.

UV/Vis Spectrophotometry for Quantification

This method is suitable for quantifying the concentration of this compound in the saturated solution due to its UV absorbance.

Principle: The absorbance of the saturated solution is measured at a specific wavelength and compared to a calibration curve prepared from standard solutions of known concentrations.

Detailed Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific organic solvent being used. The λmax for this compound is typically around 226 nm and 272 nm.[7]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the predetermined λmax and plot a graph of absorbance versus concentration.

-

Sample Preparation: Obtain a clear, saturated solution of this compound using the shake-flask method. Dilute the saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original saturated solution.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of this compound, especially in complex mixtures.

Principle: The saturated solution is injected into an HPLC system, and the compound is separated from other components and quantified by a detector (typically UV). The concentration is determined by comparing the peak area to that of standards.

Detailed Protocol:

-

Chromatographic System:

-

Column: A reversed-phase C18 or a mixed-mode column (e.g., reversed-phase/cation-exchange) is often suitable for the separation of aminobenzoic acid isomers.[3][8]

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. For example, a mobile phase of acetonitrile and 0.02 M ammonium acetate (20:80 v/v) at pH 4.0 has been used.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance, such as 250 nm or 280 nm.[9][10]

-

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Obtain a clear, saturated solution using the shake-flask method. Filter the solution through a 0.22 µm syringe filter before injection. Dilution with the mobile phase may be necessary.

-

Analysis: Inject a known volume of the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Identify the peak corresponding to this compound by its retention time and calculate the concentration from the peak area using the calibration curve.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for determining the solubility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-aminobenzoic acid), is an aromatic organic compound with the molecular formula C₇H₇NO₂. It consists of a benzene ring substituted with a carboxyl group and an amino group at the meta-position. This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.[1] Its physicochemical properties are crucial for its application in various fields, from chemical manufacturing to drug design and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-aminobenzoic acid, detailed experimental protocols for their determination, and insights into its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of 3-Aminobenzoic Acid

| Property | Value | References |

| Molecular Formula | C₇H₇NO₂ | |

| Molar Mass | 137.14 g/mol | |

| Appearance | White to off-white or yellowish crystalline solid | |

| Density | 1.51 g/cm³ | |

| Melting Point | 174 - 180 °C | |

| Boiling Point | Decomposes before boiling | |

| Flash Point | 150 °C (closed cup) | [2] |

| LogP (Octanol/Water) | 0.65 |

Table 2: Acidity and Solubility of 3-Aminobenzoic Acid

| Property | Value | References |

| pKa (carboxyl group) | 3.07 (in H₂O) | |

| pKa (amino group) | 4.79 (in H₂O) | |

| Solubility in Water | 5.9 g/L (15 °C) | |

| Solubility in Organic Solvents | Soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. Slightly soluble in cold water and cold alcohol. Insoluble in benzene and gasoline. |

Table 3: Spectroscopic Data of 3-Aminobenzoic Acid

| Spectroscopic Technique | Key Data | References |

| UV-Vis (in Methanol) | λmax: 194 nm, 226 nm, 272 nm | [3] |

| FTIR (KBr pellet) | Major peaks indicative of N-H, C-H (aromatic), C=O, and C=C bonds. | |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and the amine group protons. | |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the seven carbon atoms in the molecule. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-aminobenzoic acid are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of 3-aminobenzoic acid using potentiometric titration.

Materials:

-

3-aminobenzoic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of 3-aminobenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to facilitate dissolution; ensure the solution is cooled to room temperature before titration.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the beaker containing the 3-aminobenzoic acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration with NaOH: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the 3-aminobenzoic acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

-

Titration with HCl (for the second pKa): Repeat the procedure with a fresh sample of 3-aminobenzoic acid, this time titrating with the standardized 0.1 M HCl solution to determine the pKa of the amino group.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the titration curve. The first pKa (carboxyl group) will be in the acidic region, and the second pKa (amino group) will be in the less acidic to neutral region.

Determination of Solubility by Gravimetric Method

This protocol describes the determination of the solubility of 3-aminobenzoic acid in a given solvent using the gravimetric method.

Materials:

-

3-aminobenzoic acid

-

Selected solvent (e.g., water, ethanol)

-

Conical flask with a stopper

-

Thermostatic water bath or shaker

-

Filtration apparatus (e.g., filter paper, funnel)

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 3-aminobenzoic acid to a known volume of the solvent in a conical flask. Stopper the flask to prevent solvent evaporation.

-

Equilibration: Place the flask in a thermostatic water bath or shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant to remove any undissolved solute.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the 3-aminobenzoic acid (e.g., 60-80 °C).

-

Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is obtained.

-

Calculation: The solubility (S) in g/L is calculated using the following formula: S = (Weight of residue (g) / Volume of filtrate (L))

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 3-aminobenzoic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol). A typical concentration is in the range of 10-50 mg/L.

-

Analysis: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) should be identified.[3]

FTIR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of finely ground 3-aminobenzoic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-aminobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Signaling Pathway and Experimental Workflows

Signaling Pathway: Enhancement of Intestinal Barrier Function

Recent studies have shown that 3-aminobenzoic acid can enhance the integrity of the intestinal epithelial barrier. It achieves this by upregulating the expression of key tight junction proteins, namely Claudin-1 and Zonula occludens-1 (ZO-1).[3][4][5][6] This suggests a potential therapeutic role for 3-aminobenzoic acid in conditions characterized by increased intestinal permeability, such as inflammatory bowel disease.

Experimental Workflow: Synthesis of Azo Dyes

3-Aminobenzoic acid is a key precursor in the synthesis of azo dyes. The general workflow involves a two-step process: diazotization followed by an azo coupling reaction.

Experimental Workflow: Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical substance like 3-aminobenzoic acid.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 3-aminobenzoic acid, along with standardized experimental protocols for their determination. The compilation of quantitative data into structured tables offers a quick and accessible reference for laboratory work. Furthermore, the visualization of a key biological signaling pathway and common experimental workflows provides a deeper understanding of its applications and analytical processes. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of 3-aminobenzoic acid in their respective areas of study.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Determination of 3-Aminobenzoate pKa Values

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 3-aminobenzoic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding the pKa values is critical as they govern the ionization state of the molecule at different pH levels, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This document details the established pKa values and provides in-depth experimental protocols for their determination.

Introduction to 3-Aminobenzoic Acid and pKa

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound featuring both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene ring.[1] The presence of these two ionizable groups means the molecule has two distinct pKa values, corresponding to the protonation equilibria of the carboxyl and amino functions. The pKa is a quantitative measure of the strength of an acid in solution; it is the pH at which the acid is 50% dissociated. Accurate pKa values are fundamental parameters in drug design, formulation, and understanding pharmacokinetic profiles.

The ionization states of 3-aminobenzoic acid are crucial. The molecule can exist in a cationic, neutral (zwitterionic or uncharged), or anionic form depending on the pH of the environment. These transitions are governed by its pKa values.

Caption: Ionization states of 3-aminobenzoic acid as a function of pH.

Quantitative Data: pKa Values of 3-Aminobenzoic Acid

The pKa values for 3-aminobenzoic acid have been determined and reported in the literature. As an amphoteric compound, it possesses two distinct pKa values corresponding to the deprotonation of the protonated amine and the carboxylic acid. It is important to note that the electron-withdrawing nature of a protonated amino group (-NH₃⁺) makes the carboxylic acid group more acidic (lower pKa) than in benzoic acid (pKa ≈ 4.20).[2][3]

The table below summarizes the reported pKa values.

| Functional Group | pKa Value | Experimental Conditions | Reference |

| Carboxylic Acid (-COOH) | 3.07 | In Water (H₂O) | [1] |

| Amino Group (-NH₃⁺) | 4.79 | In Water (H₂O) | [1] |

| Not Specified | 4.55 | Not Specified | [2] |

| Not Specified | 4.78 | at 25°C | [4] |

Note: The values of 4.55 and 4.78 likely correspond to the amino group, as this is closer to the expected range for anilinium ions.

Experimental Protocols for pKa Determination

The determination of pKa values is commonly achieved through methods such as potentiometric titration and UV-Vis spectrophotometry.[5] These techniques monitor changes in a physical property of the solution as a function of pH.

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (3-aminobenzoic acid) and monitoring the resulting change in pH.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Instrument Calibration : Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]

-

Solution Preparation :

-

Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.[6][7]

-

Accurately weigh and dissolve 3-aminobenzoic acid in deionized, CO₂-free water to achieve a concentration of approximately 1 mM.[6][7]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the analyte solution.[6][7]

-

-

Titration Procedure :

-

Transfer a known volume (e.g., 20 mL) of the 3-aminobenzoic acid solution into a reaction vessel equipped with a magnetic stirrer.[6][7]

-

If necessary, purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of the amino group.[6]

-

Initially, acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl to ensure both the carboxyl and amino groups are fully protonated.[6][7]

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12-12.5 to ensure complete deprotonation of both functional groups.[6][7]

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. These points correspond to the inflection points on the titration curve.

-

For more precise determination, calculate the first or second derivative of the titration curve. The peaks (first derivative) or zero crossings (second derivative) accurately locate the equivalence points, and the pKa values are found at the midpoints between these.

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[6][7]

-

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule exhibit different ultraviolet-visible absorption spectra.[5] By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Preliminary Scans :

-

Prepare two solutions of 3-aminobenzoic acid at a low concentration (e.g., 0.1 mM).

-

Adjust one solution to a highly acidic pH (e.g., pH 1) where the molecule is fully protonated. Adjust the other to a pH where the group of interest is fully deprotonated (e.g., pH 4 for the carboxyl group, pH 6 for the amino group).

-

Scan the absorbance of both solutions across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength (λ) of maximum absorbance difference between the protonated and deprotonated species.

-

-

Sample Preparation :

-

Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 2.0 to 6.0 in 0.2 pH unit increments).

-

Prepare a concentrated stock solution of 3-aminobenzoic acid.

-

-

Absorbance Measurements :

-

To each buffer solution, add an identical, small aliquot of the 3-aminobenzoic acid stock solution to ensure the final concentration is constant across all samples.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.[8]

-

-

Data Analysis :

-

Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve.[5]

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A - Aᵢ) / (Aₘ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aₘ is the absorbance of the molecular (non-ionized) species. A plot of log[(A - Aᵢ) / (Aₘ - A)] versus pH will yield a straight line that intersects the x-axis at the pKa.

-

References

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. global.oup.com [global.oup.com]

- 3. amino acid pka of carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. asianpubs.org [asianpubs.org]

The Biological Role of 3-Aminobenzoate in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoate (3-ABA), an aromatic amine, plays a multifaceted role in the microbial world. While not as central as its isomers, 4-aminobenzoate (a precursor to folate) and 2-aminobenzoate (an intermediate in tryptophan metabolism), 3-ABA is a key player in specific metabolic and signaling pathways. Its significance ranges from serving as a carbon and nitrogen source for certain bacteria to acting as a building block for complex secondary metabolites with potent biological activities. This technical guide provides an in-depth exploration of the biological roles of this compound in microorganisms, with a focus on its degradation, biosynthesis, and signaling functions. The guide is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, natural product biosynthesis, and novel antimicrobial strategies.

Degradation of this compound

Certain microorganisms have evolved catabolic pathways to utilize this compound as a sole source of carbon, nitrogen, and energy. The most well-characterized pathway is found in Comamonas sp. strain QT12.[1][2]

The Comamonas Degradation Pathway

In Comamonas sp. QT12, the degradation of 3-ABA is initiated by a series of enzymatic reactions encoded by the mab gene cluster.[1] The pathway involves the hydroxylation and subsequent ring cleavage of the aromatic ring.

The key enzymatic steps are:

-

Hydroxylation: this compound is first hydroxylated to 5-aminosalicylate by the enzyme This compound 6-monooxygenase (MabA) . This enzyme is a flavin-dependent monooxygenase that utilizes NADH as an external electron donor.[3]

-

Ring Cleavage: The resulting 5-aminosalicylate is then subject to extradiol ring cleavage by 5-aminosalicylate 1,2-dioxygenase (MabB) , a non-heme iron dioxygenase. This reaction opens the aromatic ring to form a linear aliphatic compound.

The subsequent steps in the pathway are less well-characterized but are presumed to involve further enzymatic modifications to channel the breakdown products into central metabolism. Proteomic analysis of Comamonas sp. QT12 grown on 3-ABA has revealed the upregulation of numerous enzymes involved in amino acid metabolism, carbon metabolism, and the biosynthesis of cofactors, indicating a broad cellular response to the utilization of this compound.[1]

Quantitative Data on 3-ABA Degradation Enzymes

The kinetic parameters of the initial enzymes in the Comamonas sp. QT12 3-ABA degradation pathway have been determined, providing insights into their efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| This compound 6-monooxygenase (MabA) | This compound | 158.51 ± 4.74 | 6.49 ± 0.17 | [3] |

| This compound 6-monooxygenase (MabA) | NADH | 189.85 ± 55.70 | 7.41 ± 1.39 | [3] |

Experimental Protocols

This protocol outlines a method to assess the degradation of this compound by resting cells of Comamonas sp. QT12.

Materials:

-

Comamonas sp. QT12 culture grown in mineral salts medium (MSM) with this compound as the sole carbon and nitrogen source.

-

Phosphate buffer (50 mM, pH 7.0).

-

This compound solution (10 mM).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

-

Centrifuge.

-

Shaking incubator.

Procedure:

-

Grow Comamonas sp. QT12 in MSM containing 5 mM this compound at 30°C with shaking until the mid-exponential phase.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).

-

Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 2.0.

-

Initiate the degradation reaction by adding this compound to a final concentration of 1 mM to the cell suspension.

-

Incubate the reaction mixture at 30°C with shaking.

-

At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the suspension.

-

Immediately centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the cells.

-

Analyze the supernatant for the concentration of this compound using HPLC. Monitor the absorbance at 210 nm.

This protocol describes a spectrophotometric assay to determine the activity of MabA by monitoring the consumption of NADH.

Materials:

-

Purified MabA enzyme.

-

Tris-HCl buffer (50 mM, pH 7.5).

-

This compound solution (10 mM).

-

NADH solution (10 mM).

-

FAD solution (1 mM).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 µM FAD, and 200 µM this compound in a total volume of 1 ml.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 200 µM NADH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε340 = 6.22 mM-1 cm-1).

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Biosynthesis of this compound and its Role as a Precursor

While some microorganisms degrade 3-ABA, others synthesize it as a precursor for the production of secondary metabolites. A prominent example is the biosynthesis of the antitumor antibiotic pactamycin by Streptomyces pactum.[4]

Pactamycin Biosynthesis

The complex structure of pactamycin is assembled from several precursors, with this compound forming a key structural moiety. The biosynthesis of 3-ABA in S. pactum is thought to proceed through a modified polyketide synthase-like pathway.

The proposed biosynthetic pathway for 3-aminoacetophenone, a component of pactamycin derived from 3-ABA, involves the following key steps:

-

Formation of a β-ketoacyl intermediate: This is proposed to occur via a Claisen condensation involving acetyl-CoA, likely catalyzed by discrete polyketide synthase (PKS) proteins.[4]

Quantitative Data on 3-ABA Production

Metabolic engineering efforts in Escherichia coli have demonstrated the potential for microbial production of this compound.

| Strain | Culture Conditions | Titer (mg/L) | Source |

| Engineered E. coli (monoculture) | Glucose substrate | 1.5 | |

| Engineered E. coli (co-culture) | Glucose substrate | 48 |

Experimental Protocols

This protocol details the quantification of 3-ABA from a microbial culture using HPLC.

Materials:

-

Culture of engineered E. coli capable of producing 3-ABA.

-

Centrifuge.

-

HPLC system with a C18 column and UV detector.

-

This compound standard solutions.

-

Acetonitrile.

-

Formic acid.

Procedure:

-

Grow the engineered E. coli strain under inducing conditions in a suitable production medium.

-

Collect a sample of the culture broth.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtered supernatant by HPLC.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV absorbance at 210 nm.

-

-

Quantify the concentration of 3-ABA by comparing the peak area to a standard curve prepared with known concentrations of this compound.

This compound in Microbial Signaling

Beyond its metabolic roles, this compound can also function as a signaling molecule, particularly in the context of chemotaxis.

Chemotaxis in Pseudomonas

Several Pseudomonas strains exhibit a chemotactic response towards aminobenzoate isomers, including this compound.[5] This directed movement towards a chemical gradient allows the bacteria to locate potential nutrient sources. In Pseudomonas putida, the chemotactic response to aromatic acids like benzoate and its derivatives is inducible.[5]

Experimental Protocols

This protocol describes a quantitative method to measure the chemotactic response of P. putida to this compound.

Materials:

-

Pseudomonas putida culture grown in a suitable medium (e.g., minimal medium with succinate).

-

Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).

-

This compound solutions of varying concentrations in chemotaxis buffer.

-

Capillary tubes (1 µl).

-

Microscope slides and coverslips.

-

Bacterial cell counting chamber (hemocytometer) or plate counting supplies.

Procedure:

-

Grow P. putida to the mid-exponential phase, harvest by centrifugation, and wash twice with chemotaxis buffer.

-

Resuspend the cells in chemotaxis buffer to a concentration of approximately 108 cells/ml.

-

Fill a 1 µl capillary tube with a solution of this compound (the attractant) at a specific concentration.

-

Fill another capillary tube with chemotaxis buffer alone (the control).

-

Place a small drop of the bacterial suspension on a microscope slide.

-

Insert the filled capillary tubes, open end first, into the bacterial suspension.

-

Incubate the slide in a humid chamber for 30-60 minutes to allow the bacteria to swim into the capillaries.

-

Carefully remove the capillary tubes and wipe the outside to remove adhering bacteria.

-

Expel the contents of each capillary into a known volume of chemotaxis buffer.

-

Determine the number of bacteria in each capillary by direct counting using a hemocytometer or by plating serial dilutions on nutrient agar and counting colony-forming units (CFUs).

-

The chemotactic response is expressed as the ratio of the number of bacteria that entered the attractant-filled capillary to the number that entered the control capillary.

Diagrams of Pathways and Workflows

This compound Degradation Pathway in Comamonas sp. QT12

Caption: Proposed degradation pathway of this compound in Comamonas sp. QT12.

Biosynthesis of 3-Aminoacetophenone Moiety of Pactamycin

Caption: Simplified biosynthesis of the 3-aminoacetophenone moiety of pactamycin.

Experimental Workflow for Chemotaxis Assay

Caption: Workflow for the capillary chemotaxis assay.

Implications for Drug Development

The microbial pathways involving this compound present several opportunities for drug development:

-

Novel Antibiotic Targets: The enzymes in the 3-ABA degradation pathway, being specific to certain bacteria, could be potential targets for the development of narrow-spectrum antibiotics. Inhibiting these enzymes would prevent the utilization of 3-ABA as a nutrient source, potentially hindering the growth of pathogenic bacteria in specific environments.

-

Biosynthesis of Novel Compounds: The biosynthetic machinery that utilizes 3-ABA as a precursor, such as in pactamycin synthesis, can be harnessed through synthetic biology and metabolic engineering approaches. This could lead to the production of novel pactamycin analogs with improved therapeutic properties, such as reduced toxicity or enhanced efficacy.

-

Antivirulence Strategies: Understanding the role of 3-ABA in bacterial signaling, such as chemotaxis, could inform the development of antivirulence strategies. By interfering with the ability of pathogenic bacteria to sense and respond to environmental cues like 3-ABA, it may be possible to disrupt their ability to colonize a host and cause infection.

Conclusion

This compound, while often overlooked in comparison to its isomers, holds significant importance in the microbial realm. Its roles as a substrate for degradation, a precursor for secondary metabolite biosynthesis, and a signaling molecule highlight the metabolic versatility and adaptability of microorganisms. The detailed understanding of the enzymes, pathways, and regulatory mechanisms involved in 3-ABA metabolism provides a foundation for future research and the development of novel biotechnological and therapeutic applications. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore and exploit the intriguing biology of this compound in microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel gene, encoding this compound 6-monooxygenase, involved in this compound degradation in Comamonas sp. strain QT12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Aminobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action of 3-aminobenzoate derivatives. These compounds have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad range of biological activities. This document details their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their functions, with a focus on quantitative data to support drug development efforts.

Inhibition of GABA Aminotransferase (GABA-AT)

A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents through the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, these derivatives increase GABA levels in the brain, leading to a reduction in neuronal excitability.

| Compound ID | Description | Anticonvulsant Activity (scPTZ model) | Inhibition Constant (Ki) | Reference |

| A | 3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl)-N-(2-nitrophenyl) benzamide | Active at 100 mg/kg | Not Reported | [1] |

| B | N-(2-bromo-2, 4-dinitrophenyl)-3-(1, 3-dioxo-2, 3-dihydro1H-isoindol-2yl) benzamide | Active (long duration) | 67.79 µM | [1] |

| D | N-(3-chlorophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamide | Active at 100 mg/kg | Not Reported | [1] |

| F | N-(2-chloro-4-nitrophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamide | Moderately Active | Not Reported | [1] |

| G | N-(4-bromophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamide | Moderately Active | Not Reported | [1] |

| Diazepam | Reference Drug | - | 68.93 µM | [1] |

The subcutaneous pentylenetetrazole (scPTZ) seizure model is a standard assay to screen for potential anticonvulsant drugs.

-

Animal Model: Typically, mice are used.

-

Compound Administration: The test compounds (this compound derivatives) are administered to the animals, often intraperitoneally, at varying doses.

-

Induction of Seizures: After a specific pretreatment time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

-

Observation: The animals are observed for the onset of seizures (e.g., clonic and tonic convulsions) and mortality over a defined period.

-

Evaluation: The ability of the test compound to prevent or delay the onset of seizures compared to a control group is recorded. The percentage of protection is then calculated.

Caption: Inhibition of GABA-AT by this compound derivatives.

Cholinesterase Inhibition

Derivatives of 3-aminobenzoic acid have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [3] |

| 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [3] |

| Dual Inhibitor | AChE | 9.68 | [2] |

| Dual Inhibitor | BChE | 11.59 | [2] |

-

Reagents: Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

-

Procedure: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the this compound derivative (inhibitor).

-

Reaction Initiation: The substrate (ATC or BTC) and DTNB are added to start the reaction.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured spectrophotometrically over time.

-

Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

Caption: Therapeutic rationale for cholinesterase inhibition.

Obstruction of Ribosomal Peptidyl Transferase Center (PTC)

Certain 3-aminobenzoic acid derivatives interfere with protein synthesis by physically obstructing the catalytic center of the ribosome, the peptidyl transferase center (PTC).[4][5] High-resolution cryo-electron microscopy studies have shown that the aromatic ring of these monomers sterically blocks the necessary conformational changes ("induced fit") required for efficient amide bond formation.[4][5] This mechanism is distinct from many traditional antibiotics that target the ribosome.

-

Steric Hindrance: The rigid aromatic backbone of derivatives like meta-aminobenzoic acid (mABZ) prevents the proper positioning of nucleotide U2506.[4]

-

Inhibition of Induced Fit: This steric clash prevents the subsequent rearrangement of nucleotide U2585, a critical step in the induced fit mechanism for peptide bond formation.[4][5]

-

Disruption of Water Network: These derivatives also disrupt the ordered network of water molecules within the PTC that is believed to facilitate the proton transfer steps of amide bond formation.[4][5]

-

Complex Formation: 70S ribosomes from E. coli are incubated with mRNA and a P-site tRNA substrate.

-

A-site tRNA Charging: The this compound derivative is chemically ligated to an A-site tRNA.

-

Binding: The charged A-site tRNA is then introduced to the ribosome complex, allowing it to bind in the PTC.

-

Vitrification: The sample is rapidly frozen in liquid ethane to preserve the native structure of the complex.

-

Data Collection: The frozen sample is imaged using a transmission electron microscope, collecting thousands of images of individual ribosome particles in different orientations.

-

Image Processing & 3D Reconstruction: The images are computationally processed, aligned, and averaged to generate a high-resolution 3D map of the ribosome with the this compound derivative bound in the PTC.

-

Model Building: An atomic model is built into the 3D map to visualize the precise interactions and conformational state of the PTC.

Caption: Workflow for studying ribosomal inhibition.

Other Mechanisms and Applications

The structural versatility of the this compound scaffold has led to its application in targeting various other biological systems.

-

Oncology: Methyl 3-Amino-2-Fluorobenzoate serves as a crucial building block for targeted cancer therapies like Dabrafenib, which are designed to act on specific molecular pathways in tumors.[6]

-

EGFR Inhibition: Certain derivatives of 4-amino-3-chloro benzoate ester have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, inducing apoptosis in cancer cells.[7]

-

PI3K/AKT Pathway Modulation: 2-amino-3-chlorobenzoic acid, a natural product from Streptomyces coelicolor, exhibits cytotoxic effects on breast cancer cells by targeting the PI3K/AKT signaling pathway.[8]

-

Dihydrofolate Synthesis Inhibition: As analogs of para-aminobenzoic acid (PABA), some derivatives can inhibit dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway, giving them antimicrobial properties.[9]

This guide highlights the polypharmacology of this compound derivatives, underscoring their importance as a privileged scaffold in modern drug discovery. The diverse mechanisms, ranging from neurotransmitter modulation to inhibition of fundamental cellular processes like protein synthesis, offer multiple avenues for the development of novel therapeutics.

References

- 1. hkbpublications.com [hkbpublications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. nbinno.com [nbinno.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of Methyl 3-Aminobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and dye industries. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for methyl this compound. Detailed experimental protocols are provided to facilitate the reproduction of this data.

Data Presentation

The following tables summarize the key spectral data for methyl this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of Methyl this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.411 | s | - | 1 | Ar-H |

| 7.345 | d | 7.8 | 1 | Ar-H |

| 7.196 | t | 7.8 | 1 | Ar-H |

| 6.841 | d | 7.8 | 1 | Ar-H |

| 3.876 | s | - | 3 | -OCH₃ |

| 3.80 (broad) | s | - | 2 | -NH₂ |

Note: Data acquired on a 400 MHz instrument. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[1]

Table 2: ¹³C NMR Spectral Data of Methyl this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (Ester) |

| 146.5 | C-NH₂ |

| 131.5 | Aromatic C |

| 129.2 | Aromatic CH |

| 119.1 | Aromatic CH |

| 118.5 | Aromatic CH |

| 115.6 | Aromatic CH |

| 52.1 | -OCH₃ |

Note: Data acquired on a 100 MHz instrument. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).[1]

Table 3: Infrared (IR) Spectral Data of Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1720 | Strong, Sharp | C=O stretch (ester) |

| 1620 | Strong | N-H bend |

| 1590, 1490 | Medium to Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (ester) |

| 750 | Strong | Aromatic C-H bend (m-disubstituted) |

Note: Spectrum typically acquired as a KBr pellet or thin film.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data of Methyl this compound

| m/z | Proposed Fragment Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 120 | [M - OCH₃]⁺ |

| 92 | [M - COOCH₃]⁺ |

| 65 | [C₅H₅]⁺ |

Note: Fragmentation pattern obtained by Electron Ionization (EI).[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Weigh approximately 10-20 mg of methyl this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30 (or equivalent)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of methyl this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source (e.g., a GC-MS system).

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

EI-MS Parameters:

-

Ionization Energy: 70 eV[4]

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

Sample Preparation:

-

Prepare a stock solution of methyl this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

Acquisition Parameters:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Blank: Use the pure solvent as the blank for baseline correction.

Visualization of Spectral Analysis Workflow

The following diagrams illustrate the logical relationships in the spectral analysis of methyl this compound.

Caption: Overall workflow for the structural characterization of methyl this compound.

Caption: Specific structural information obtained from different spectral methods.

References

An In-depth Technical Guide to Ethyl 3-aminobenzoate: Properties, Synthesis, and Experimental Workflow

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 3-aminobenzoate, a detailed experimental protocol for the synthesis of a structurally related compound via Fischer esterification, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of Ethyl this compound

Ethyl this compound is a chemical compound used as an intermediate in the synthesis of various pharmaceutical agents. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1][2] |

| CAS Number | 582-33-2[1][3][4] |

| Appearance | Clear yellow to light brown liquid or low melting solid[3][4] |

| Density | 1.107 g/mL at 25 °C[2][3][5] |

| Melting Point | 27 - 30 °C[4][5] |

| Boiling Point | 172-175 °C at 13 mmHg[2][3] |

| Refractive Index | n20/D 1.560[2][3] |

| Flash Point | 113 °C (closed cup)[2][4] |

Experimental Protocol: Synthesis of Ethyl Aminobenzoate via Fischer Esterification

The following protocol details the synthesis of an ethyl aminobenzoate derivative through Fischer esterification. This acid-catalyzed reaction is a fundamental method for producing esters from carboxylic acids and alcohols. While the following procedure is specifically for the synthesis of ethyl p-aminobenzoate (Benzocaine), the principles and steps are directly applicable to the synthesis of its isomer, ethyl this compound, from 3-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ice water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and vacuum filtration apparatus

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.2 g of p-aminobenzoic acid with 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[4][6]

-

Acid Catalysis: In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution dropwise with continuous stirring. A precipitate of the aminobenzoic acid salt is expected to form.[4][6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for approximately 60-75 minutes. The solid should dissolve as the reaction proceeds.[4]

-

Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 30 mL of ice water.[4][6]

-

Neutralization: While stirring, slowly add a 10% sodium carbonate solution to the aqueous mixture. Carbon dioxide gas will evolve as the acid is neutralized. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[4][6]

-

Product Isolation: Collect the resulting white precipitate of the crude product by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected precipitate with several portions of ice-cold water to remove any remaining salts.[4]

-

Drying: Dry the purified product. The mass of the dried product can then be determined to calculate the percent yield.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Fischer esterification process as described in the protocol above.

References

The Pivotal Role of 3-Aminobenzoate in the Biosynthesis of Complex Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoate and its structural isomers are fundamental building blocks in the microbial biosynthesis of a diverse array of natural products, many of which possess significant pharmacological activities. While the ortho- and para-isomers, anthranilate and p-aminobenzoate (PABA) respectively, are well-known derivatives of the central shikimate pathway, the meta-isomer, this compound, originates from a distinct biosynthetic route. This technical guide provides an in-depth exploration of the function of this compound, with a particular focus on its hydroxylated derivative, 3-amino-5-hydroxybenzoic acid (AHBA), as a crucial starter unit in the biosynthesis of ansamycin and mitomycin antibiotics. We will delve into the intricacies of the aminoshikimate pathway, the key enzymes involved, and the experimental methodologies employed to elucidate these complex biosynthetic routes.

The Aminoshikimate Pathway: A Gateway to Ansamycins and Mitomycins

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the primary precursor for the mC7N (3-amino-5-hydroxy) aromatic core of many ansamycins and mitomycins, proceeds via the aminoshikimate pathway, a notable variation of the classical shikimate pathway.[1][2] This pathway is essential for the production of renowned antibiotics such as rifamycin, ansamitocin, and geldanamycin.[3]

The key steps of the aminoshikimate pathway leading to AHBA are as follows:

-

Formation of Kanosamine: The pathway initiates with the recruitment of genes for kanosamine formation, providing the initial nitrogenous precursor.[1]

-

Phosphorylation and Conversion: Kanosamine is subsequently phosphorylated and enzymatically converted to 1-deoxy-1-imino-erythrose 4-phosphate.[1]

-

Formation of aminoDAHP: This intermediate serves as the substrate for the formation of 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[1][2]

-

Cyclization and Dehydration: aminoDAHP is then converted to 5-deoxy-5-aminodehydroquinic acid and subsequently to 5-deoxy-5-aminodehydroshikimic acid.[1]

-

Aromatization to AHBA: The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid to yield 3-amino-5-hydroxybenzoic acid, a reaction catalyzed by the enzyme AHBA synthase.[1][4]

Key Enzyme: 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase

AHBA synthase is a pyridoxal 5'-phosphate (PLP) dependent enzyme that plays a critical role in the aminoshikimate pathway.[4][5] It exhibits a pronounced sequence homology to other PLP-dependent enzymes involved in antibiotic sugar biosynthesis.[5] Structural studies of AHBA synthase from Amycolatopsis mediterranei have revealed a dimeric structure with an active site composed of residues from both subunits.[5][6]

A remarkable feature of AHBA synthase is its dual catalytic function. As a homodimer, it catalyzes the final aromatization step to produce AHBA.[1] Additionally, in a complex with the oxidoreductase RifL, it participates in the transamination of UDP-3-keto-D-glucose at the beginning of the pathway.[1]

Quantitative Data

While extensive research has been conducted on the aminoshikimate pathway, specific quantitative data such as enzyme kinetic parameters for AHBA synthase (Km, kcat) are not widely reported in the available literature. However, studies on related enzymes and biosynthetic pathways provide some context for the efficiency of these reactions. The following table summarizes the types of quantitative data that are typically sought in the characterization of such biosynthetic pathways.

| Parameter | Description | Typical Range/Value | References |

| Enzyme Kinetics | |||

| Km (Substrate Affinity) | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | µM to mM range | [This data is not readily available for AHBA synthase] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | s-1 or min-1 | [This data is not readily available for AHBA synthase] |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | M-1s-1 | [This data is not readily available for AHBA synthase] |

| Fermentation Yields | |||

| Titer | The concentration of the final natural product in the fermentation broth. | mg/L to g/L | [Specific yields vary greatly depending on the strain and fermentation conditions] |

| Precursor Feeding | The increase in product yield upon supplementation with a biosynthetic precursor like AHBA. | Fold increase | [7] |

Experimental Protocols

Heterologous Expression and Purification of AHBA Synthase

This protocol is a generalized procedure based on methods for expressing and purifying His-tagged synthases in E. coli.

a. Gene Cloning and Vector Construction:

- The gene encoding AHBA synthase (e.g., from Amycolatopsis mediterranei) is amplified by PCR.

- The amplified gene is cloned into an expression vector (e.g., pET series) containing an N-terminal or C-terminal hexahistidine (His6)-tag.

- The construct is verified by DNA sequencing.

b. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

- Cells are lysed by sonication or using a French press.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged AHBA synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

- The His-tagged protein is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- For higher purity, a further purification step such as size-exclusion chromatography can be performed.

Enzymatic Assay for AHBA Synthase Activity

This is a general spectrophotometric assay to determine the activity of AHBA synthase.

a. Reaction Mixture:

- A typical reaction mixture contains:

- Purified AHBA synthase

- The substrate, 5-deoxy-5-amino-3-dehydroshikimic acid

- Pyridoxal 5'-phosphate (PLP) as a cofactor

- A suitable buffer (e.g., potassium phosphate buffer, pH 7.5)

b. Assay Procedure:

- The reaction is initiated by adding the enzyme to the reaction mixture.

- The formation of the product, AHBA, can be monitored by measuring the increase in absorbance at a specific wavelength (determined by the UV-Vis spectrum of AHBA).

- Alternatively, the reaction can be stopped at different time points by adding an acid (e.g., trichloroacetic acid).